2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol
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Overview
Description
2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol is an organic compound with the molecular formula C13H20F3N2O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanol backbone through a series of amine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol typically involves multiple steps. One common method starts with the reaction of 4-(Trifluoromethyl)benzaldehyde with an amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is further reacted with 2-bromoethanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-one.
Reduction: 2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Trifluoromethyl)phenyl]ethanamine: A related compound with a simpler structure, lacking the butanol backbone.
4-(Trifluoromethyl)phenethylamine: Another similar compound with a different amine linkage.
Uniqueness
2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a butanol backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
627522-71-8 |
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Molecular Formula |
C14H21F3N2O |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-[2-[[4-(trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol |
InChI |
InChI=1S/C14H21F3N2O/c1-2-13(10-20)19-8-7-18-9-11-3-5-12(6-4-11)14(15,16)17/h3-6,13,18-20H,2,7-10H2,1H3 |
InChI Key |
IXLWFSDNVVFGTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCCNCC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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